2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Medicinal Chemistry Protecting Group Strategy Divergent Synthesis

This advanced spirocyclic intermediate integrates three chemically orthogonal protecting groups—Boc (acid-labile), ethyl ester (base-labile), and N-benzyl (hydrogenolysis-labile)—on a single 2,7-diazaspiro[4.4]nonane scaffold. This design enables sequential, chemoselective deprotection for divergent SAR exploration at N-2, N-7, and C-9 without additional protecting group manipulations. Ideal for sigma receptor ligands, NK1 antagonists, and menin-MLL interaction inhibitors. Procure with batch-specific NMR/HPLC/GC documentation to streamline compound registration.

Molecular Formula C22H32N2O4
Molecular Weight 388.5 g/mol
CAS No. 2089649-33-0
Cat. No. B1413235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate
CAS2089649-33-0
Molecular FormulaC22H32N2O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC12CCN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
InChIInChI=1S/C22H32N2O4/c1-5-27-19(25)18-14-23(13-17-9-7-6-8-10-17)15-22(18)11-12-24(16-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3
InChIKeyYSMJRXHRUBYVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 2089649-33-0): A Differentially Protected Spirocyclic Building Block for Medicinal Chemistry


2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 2089649-33-0) belongs to the 2,7-diazaspiro[4.4]nonane class of spirocyclic heterocycles, bearing a tert-butyl carbamate (Boc) at N-2, an ethyl ester at C-9, and a benzyl group at N-7. The 2,7-diazaspiro[4.4]nonane scaffold has been validated in medicinal chemistry as a core structure for sigma receptor ligands [1] and as a privileged scaffold in patents covering cancer and diabetes targets [2]. This specific substitution pattern is designed as an advanced intermediate offering three chemically distinguishable protecting groups on a single spirocyclic framework.

Why Generic 2,7-Diazaspiro[4.4]nonane Analogs Cannot Replace 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate in Multi-Step Synthesis


The target compound integrates three distinct protecting groups—Boc (acid-labile), ethyl ester (base-labile), and N-benzyl (hydrogenolysis-labile)—on a single spirocyclic scaffold. This orthogonal protection strategy enables sequential, chemoselective deprotection that is impossible with analogs bearing fewer or identical protecting groups [1]. Simpler analogs such as 2-tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 1357354-49-4) lack the N-7 benzyl handle, while 2-benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 2089649-56-7) swaps the Boc for a less acid-sensitive Cbz-type protection. Substituting with these analogs removes a synthetic decision point, forcing re-design of the entire protection/deprotection sequence and potentially reducing overall yield or selectivity in divergent library synthesis.

Quantitative Differentiation Evidence: 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate vs. Closest Analogs


Orthogonal Deprotection: Three Chemically Orthogonal Protecting Groups vs. Two in the Closest Mono-Benzyl or Bis-Boc Analogs

The target compound carries three mutually orthogonal protecting groups: a tert-butyl carbamate (Boc, cleavable under acidic conditions such as TFA or HCl/dioxane), an ethyl ester (cleavable under basic hydrolysis or via enzymatic resolution), and an N-benzyl group (removable by catalytic hydrogenolysis). The closest commercial analog, 2-tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 1357354-49-4), possesses only two orthogonal groups (Boc and ethyl ester) and lacks the N-7 benzyl handle entirely, reducing the number of sequential deprotection steps achievable from three to two . Another analog, 2,7-di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane, carries two identical Boc groups, eliminating orthogonality and requiring global deprotection. The three-group system in the target compound is explicitly described as providing 'orthogonal deprotection pathways, enabling selective functionalization' [1].

Medicinal Chemistry Protecting Group Strategy Divergent Synthesis

Vendor Purity: 98% (LeYan) vs. 95% (Bidepharm) for the Same CAS 2089649-33-0 Product

Two vendors supplying this compound report different standard purities: LeYan offers the compound at 98% purity , while Bidepharm lists the standard purity as 95% and provides batch-specific QC data including NMR, HPLC, and GC reports . For comparison, closely related analog 2-benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate (CAS 2089649-56-7) is offered by Bidepharm at 95% purity , indicating that the target compound can be sourced at a purity advantage when procured from the higher-purity supplier.

Chemical Procurement Building Block Quality Reproducibility

Scaffold Biological Validation: 2,7-Diazaspiro[4.4]nonane Core Delivers Sub-nanomolar Sigma Receptor Affinity in Optimized Derivatives

Although the target compound itself is a protected synthetic intermediate and has not been directly profiled in biological assays, the 2,7-diazaspiro[4.4]nonane scaffold has produced the optimized sigma receptor ligand AD258 (compound 9d), which exhibits Ki S1R = 3.5 nM and Ki S2R = 2.6 nM with negligible in vitro cellular toxicity and potent in vivo antiallodynic activity at 0.6–1.25 mg/kg [1]. In contrast, related 1,7-diazaspiro[4.4]nonane isomers such as 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane (CHEMBL504652) show much weaker binding affinity (Ki = 6,900 nM at human α7 nAChR) [2]. This quantitative difference across spirocyclic isomers underscores that the 2,7-substitution pattern—the framework of the target compound—is the biologically productive regioisomer. The target compound, with its orthogonal protecting groups, serves as a direct precursor for synthesizing and screening libraries of 2,7-diazaspiro[4.4]nonane-based ligands.

Sigma Receptor Pain Research Drug Discovery

QC Documentation: Vendor Batch-Specific NMR, HPLC, and GC Spectra Provided by Bidepharm

Bidepharm provides batch-specific QC reports for CAS 2089649-33-0 including NMR, HPLC, and GC spectra . This is a documented differentiator from suppliers offering the compound without batch-level analytical data. For procurement decisions where the compound is used as a key intermediate in multi-step synthesis (e.g., in academic core facilities or industrial medicinal chemistry labs), availability of batch QC data reduces the need for in-house re-characterization and mitigates the risk of batch-to-batch variability propagating into downstream SAR interpretation.

Quality Control Batch Reproducibility Synthetic Intermediate

Optimal Procurement and Use Scenarios for 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate


Divergent Library Synthesis Requiring Sequential, Chemoselective Deprotection of Three Distinct Sites

When a medicinal chemistry program aims to explore SAR at three positions on the 2,7-diazaspiro[4.4]nonane core—for example, varying the N-7 substituent (via benzyl deprotection and reductive amination), the N-2 substituent (via Boc deprotection and acylation), and the C-9 carboxylate (via ester hydrolysis and amide coupling)—this compound is uniquely suited. Analogs with only two orthogonal protecting groups cannot achieve the same degree of sequential diversification without additional protecting group manipulation steps. [1]

Sigma Receptor or Pain Target Focused Library Synthesis Using a Late-Stage Diversification Strategy

The 2,7-diazaspiro[4.4]nonane scaffold has been validated for sigma receptor binding with sub-nanomolar affinity in optimized derivatives. Procuring the target compound as a late-stage intermediate allows the user to install three different diversity elements onto a pre-formed spirocyclic core, accelerating SAR exploration for sigma receptor ligands, NK1 antagonists, or menin-MLL interaction inhibitors [2][3].

GLP-Like Synthetic Workflow Requiring Fully Characterized, Batch-Traced Building Blocks

For core facilities or industrial labs that require documented batch identity and purity for regulatory or reproducibility purposes, procuring from a supplier that provides batch-specific NMR, HPLC, and GC spectra (e.g., Bidepharm) eliminates the need for in-house re-characterization before use in compound registration systems .

Procurement Decision: Selecting the Higher-Purity Source to Minimize Downstream Purification

When the subsequent synthetic step is sensitive to impurities (e.g., Pd-catalyzed cross-coupling, or enzymatic resolution), the 98% purity offering from LeYan provides a 3-percentage-point purity advantage over the 95% offering from alternative suppliers for the same CAS number . For multi-gram scale syntheses where byproduct accumulation becomes non-trivial, this purity difference can reduce column chromatography time and solvent consumption.

Quote Request

Request a Quote for 2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.